

A Comparative Spectroscopic Analysis of Lasiol and Its Isomers

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Compound of Interest		
Compound Name:	Lasiol	
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For researchers, scientists, and drug development professionals, a detailed comparison of the spectroscopic data of **Lasiol** and its isomers is crucial for accurate identification and characterization. **Lasiol**, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a monoterpenoid alcohol that has garnered interest in various chemical studies. This guide provides a comparative analysis of its spectroscopic properties alongside its known isomers, supported by experimental data and methodologies.

Overview of Lasiol and Its Isomers

Lasiol is a chiral molecule with the specific stereochemistry of (2S, 3S). Its isomers can include diastereomers (such as the (2R,3S), (2S,3R), and (2R,3R) forms) and constitutional (structural) isomers, which differ in the placement of the double bond or the hydroxyl group. For the purpose of this guide, we will focus on positional isomers of 2,3,6-trimethylheptenol where spectroscopic data is available.

Spectroscopic Data Comparison

A comprehensive understanding of the structural nuances between **Lasiol** and its isomers can be achieved by comparing their data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **Lasiol** Isomers (Predicted)

Proton	Lasiol ((2S,3S)-2,3,6- trimethylhept-5-en-1- ol)	Positional Isomer 1 (2,3,6-trimethylhept- 3-en-1-ol)	Positional Isomer 2 (2,3,6-trimethylhept- 6-en-1-ol)
СН-ОН	Data not available	Data not available	Data not available
CH2-OH	Data not available	Data not available	Data not available
Olefinic CH	~5.1 ppm	~5.2-5.4 ppm	~4.7 ppm
Allylic CH	Data not available	Data not available	Data not available
CH₃	Data not available	Data not available	Data not available

Table 2: 13C NMR Spectroscopic Data for Lasiol Isomers

Carbon	Lasiol ((2S,3S)-2,3,6- trimethylhept-5-en-1- ol)	Positional Isomer 1 (2,3,6-trimethylhept- 3-en-1-ol)	Positional Isomer 2 (2,3,6-trimethylhept- 6-en-1-ol)
С-ОН	Data not available	Data not available	Data not available
C=C	Data not available	Data not available	~146 ppm, ~110 ppm
CH₃	Data not available	Data not available	Data not available
CH ₂	Data not available	Data not available	Data not available
СН	Data not available	Data not available	Data not available

Note: The presented NMR data is based on typical chemical shift ranges and data available from public databases, which is currently incomplete for a direct comparison.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Lasiol** and its isomers, the molecular ion peak (M^+) is expected at m/z 156, corresponding to the molecular formula $C_{10}H_{20}O$.

Table 3: Key Mass Spectrometry Fragments for Lasiol Isomers

Isomer	Molecular Ion (M+)	Key Fragments (m/z)	Interpretation
Lasiol and its positional isomers	156	138, 123, 95, 81, 69, 43	Loss of H ₂ O, loss of methyl/ethyl groups, cleavage at branched points and near the double bond.

The fragmentation patterns are expected to differ subtly between isomers based on the stability of the resulting carbocations, which is influenced by the position of the double bond and hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for Lasiol Isomers

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
О-Н	Stretching	3200-3600 (broad)
C-H (sp³)	Stretching	2850-3000
C-H (sp²)	Stretching	3010-3100
C=C	Stretching	1640-1680
C-O	Stretching	1050-1150



The exact position of the C=C stretch may vary slightly depending on the substitution pattern of the double bond in each isomer.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data.

NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are then detected.

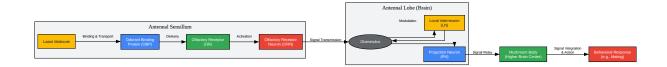
Infrared Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and an infrared beam is passed through the sample.

Pheromone Signaling Pathway in Insects

Lasiol is a mandibular gland secretion of the male ant Lasius meridionalis and likely functions as a pheromone. While the specific signaling cascade for **Lasiol** has not been fully elucidated, a general insect olfactory pathway provides a framework for its mechanism of action.





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General Insect Pheromone Signaling Pathway.

This diagram illustrates the initial detection of a pheromone like **Lasiol** by an Odorant Binding Protein in the antenna, followed by activation of an Olfactory Receptor on a neuron. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Conclusion

The differentiation of **Lasiol** from its isomers relies on a careful and multi-faceted spectroscopic analysis. While a complete experimental dataset for a direct comparison is not yet fully available in public domains, the foundational principles of NMR, MS, and IR spectroscopy provide a robust framework for their individual characterization. As more experimental data becomes accessible, a more detailed comparative guide can be compiled to further aid researchers in the field.

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